6-Bromo-2-(4-nitrophenyl)benzothiazole is a chemical compound characterized by its unique structure, which includes a bromine atom and a nitrophenyl group attached to a benzothiazole ring. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of 6-Bromo-2-(4-nitrophenyl)benzothiazole is C13H8BrN2O2S, and it has a molecular weight of 320.18 g/mol.
These reactions expand the potential derivatives that can be synthesized from this compound, making it valuable in organic synthesis.
Research indicates that 6-Bromo-2-(4-nitrophenyl)benzothiazole exhibits significant biological activities. It has been studied for its potential as an antimicrobial agent, anticancer compound, and anti-inflammatory drug. The mechanisms of action may involve interactions with specific enzymes and receptors, leading to the modulation of various biological pathways. Its ability to inhibit certain cellular processes positions it as a candidate for further pharmacological studies.
The synthesis of 6-Bromo-2-(4-nitrophenyl)benzothiazole typically involves several steps:
These methods may vary based on specific laboratory conditions and desired yields.
6-Bromo-2-(4-nitrophenyl)benzothiazole finds applications in various fields:
Studies on the interactions of 6-Bromo-2-(4-nitrophenyl)benzothiazole with biological targets have revealed its potential to bind to enzymes and receptors involved in critical biological pathways. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent. Molecular docking studies have been employed to predict binding affinities and orientations, aiding in the design of more potent derivatives.
Several compounds share structural similarities with 6-Bromo-2-(4-nitrophenyl)benzothiazole. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Chloro-2-(4-nitrophenyl)benzothiazole | Structure | Chlorine instead of bromine; similar biological activity |
| 6-Bromo-2-(4-chlorophenyl)benzothiazole | Structure | Contains a chlorophenyl group; studied for antimicrobial properties |
| 5-Bromo-2-(4-nitrophenyl)benzothiazole | Structure | Different position of bromine; potential variations in activity |
Functionalization of the benzothiazole core requires precise control over regioselectivity, particularly when introducing bromine at the 6-position. Traditional bromination using molecular bromine (Br₂) often suffers from poor selectivity and handling challenges due to its high reactivity and toxicity. To address these limitations, modern strategies employ milder brominating agents and catalytic systems.
N-Bromosuccinimide (NBS) as a Regioselective Brominating Agent
NBS has emerged as a preferred reagent for electrophilic bromination of aromatic systems, offering improved safety and selectivity. In benzothiazole derivatives, NBS facilitates bromination at the 6-position under mild conditions, directed by the electron-withdrawing effects of the nitrophenyl group at the 2-position and the sulfur atom in the thiazole ring. This approach avoids over-bromination and minimizes side reactions compared to Br₂.
Table 1: Comparison of Bromination Methods for Benzothiazole Derivatives
| Brominating Agent | Conditions | Regioselectivity (6-Position) | Yield Range | Handling Safety |
|---|---|---|---|---|
| Br₂ | Room temp, solvent-free | Low (multiple substitution) | 40–60% | High risk (toxic, volatile) |
| NBS | Controlled temp, solvent | High (single substitution) | 70–85% | Moderate (stable, non-volatile) |
The nitrophenyl group at the 2-position exerts a strong meta-directing effect, synergizing with the thiazole ring’s electron-deficient nature to direct bromine exclusively to the 6-position. This regioselectivity is critical for maintaining the structural integrity of the target compound.
The 4-nitrophenyl substituent at the 2-position is typically introduced through Ullmann-type coupling reactions, which enable aryl-aryl bond formation under copper-catalyzed conditions. This method is advantageous for constructing biaryl systems with electron-withdrawing substituents.
Mechanistic Insights
The Ullmann reaction involves oxidative coupling between a halobenzothiazole (e.g., 2-bromobenzothiazole) and 4-nitrophenol or its derivatives. The copper catalyst facilitates the transmetalation step, while ligands such as 1,10-phenanthroline enhance reaction efficiency. The nitro group’s electron-withdrawing nature stabilizes the transition state, favoring bond formation at the 2-position.
Optimized Reaction Parameters
Key factors influencing coupling efficiency include:
Table 2: Ullmann Coupling Optimization for Nitrophenyl Introduction
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (mol %) | CuI (10%), 1,10-phen (10%) | Maximizes turnover frequency |
| Solvent | DMF | Enhances solubility of Cu salts |
| Temperature | 110°C | Accelerates transmetalation |
| Base | Cs₂CO₃ | Suppresses side reactions |
Under these conditions, yields typically exceed 65%, with minimal homocoupling or decomposition byproducts.
Solvent-free synthesis minimizes waste and enhances atom economy, aligning with green chemistry principles. For 6-bromo-2-(4-nitrophenyl)benzothiazole, solvent-free methods focus on optimizing bromination and coupling steps.
Bromination Under Solvent-Free Conditions
NBS-mediated bromination can be performed in the absence of solvents by grinding reactants with a catalytic amount of acid (e.g., H₂SO₄) to activate the electrophilic bromine source. This approach reduces reaction time and eliminates solvent-related purification steps.
Coupling Reactions in Solvent-Free Systems
Ullmann coupling under solvent-free conditions leverages microwave irradiation to accelerate reaction kinetics. For example, mixing 2-bromobenzothiazole, 4-nitrophenol, CuI, and 1,10-phen in a sealed vial under microwave heating (150°C, 30 min) achieves comparable yields to solvent-based methods while reducing energy consumption.
Table 3: Solvent-Free vs. Solvent-Based Synthesis
| Metric | Solvent-Free | Solvent-Based |
|---|---|---|
| Reaction Time | 30–60 min | 6–12 hr |
| Energy Consumption | Low (microwave) | High (reflux) |
| Purification Steps | 1 (filtration) | 2–3 (extraction, column) |
| Yield | 70–75% | 65–70% |
The incorporation of bromine at the 6-position of the benzothiazole ring system introduces profound electronic perturbations that directly influence pharmacological potency [8]. Bromine, as a halogen substituent, exhibits strong electron-withdrawing characteristics through both inductive and resonance effects, fundamentally altering the electron density distribution across the benzothiazole scaffold [3]. This electronic modification enhances the compound's lipophilicity while simultaneously increasing its electron-deficient nature, properties that are crucial for optimal target engagement [6].
Comparative structure-activity relationship studies reveal that halogen substitution at the 6-position of benzothiazole derivatives produces variable effects on biological activity depending on the specific halogen employed [8]. Research indicates that 6-chlorobenzo[d]thiazole derivatives demonstrate reduced dopamine D4 receptor binding affinity with Ki values of 27.2 ± 10.0 nanomolar, while 6-methylbenzo[d]thiazole analogs show even greater affinity reduction with Ki values of 59.0 ± 45.4 nanomolar [8]. The electron-withdrawing nature of the bromo substituent positions it favorably between these extremes, providing enhanced selectivity profiles compared to electron-donating methyl groups [8].
The electronic influence of the bromo substituent extends beyond simple inductive effects to encompass orbital interactions that modulate the compound's highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [6]. Density functional theory calculations demonstrate that electron-withdrawing groups such as bromine lower the lowest unoccupied molecular orbital energy, thereby increasing the compound's electron affinity and enhancing its capacity for π-π stacking interactions with aromatic amino acid residues in target proteins [9]. This electronic stabilization contributes to improved binding affinity and selectivity across multiple target classes [7].
Table 1: Electronic Effects of Halogen Substituents on Benzothiazole Pharmacological Activity
| Substituent Position | Electronic Nature | Target Affinity (nanomolar) | Selectivity Index | Functional Profile |
|---|---|---|---|---|
| 6-Position Bromo | Electron-withdrawing | Variable | Enhanced | Optimal balance |
| 6-Position Chloro | Electron-withdrawing | 27.2 ± 10.0 | Moderate | Partial agonist |
| 6-Position Methyl | Electron-donating | 59.0 ± 45.4 | 844-fold D2R selectivity | Excellent selectivity |
| 5-Position Chloro | Electron-withdrawing | 11-37 range | Better selectivity | Full antagonist |
| 4-Position Chloro | Electron-withdrawing | Similar to 5-position | Balanced profile | Modified selectivity |
The positioning of electron-withdrawing substituents demonstrates critical importance in determining pharmacological outcomes [8]. Studies comparing 6-chlorobenzo[d]thiazole with 5-chlorobenzo[d]thiazole and 4-chlorobenzo[d]thiazole analogs reveal marked differences in both binding affinity and functional selectivity [8]. The 6-position appears to provide optimal steric and electronic environments for target interaction, while alternative positions may introduce unfavorable steric clashes or suboptimal electronic distributions [8].
Trifluoromethyl-substituted benzothiazole derivatives provide additional insights into electron-withdrawing group effects on pharmacological potency [10]. Research demonstrates that trifluoromethyl groups are well tolerated by targeted enzymes when placed at ortho and para positions, though they do not necessarily improve metabolic stability in liver microsomes [10]. This finding suggests that the electronic effects of electron-withdrawing groups must be balanced against other molecular properties to achieve optimal pharmacological profiles [10].
The nitrophenyl moiety attached to the 2-position of the benzothiazole ring introduces significant steric considerations that profoundly influence target binding affinity [5]. Crystallographic studies of 2-(2-nitrophenyl)-1,3-benzothiazole reveal that the benzothiazole system maintains essential planarity with a maximum deviation of -0.012 Å for the sulfur atom, while the nitrophenyl ring adopts a dihedral angle of 48.3° relative to the benzothiazole plane [5]. This twisted conformation, driven by steric repulsion between the nitro group and the benzothiazole framework, creates a three-dimensional molecular architecture that significantly impacts protein-ligand interactions [5].
The nitro group itself exhibits substantial twisting from its attached benzene ring plane, forming a dihedral angle of 52.0° [5]. This conformational arrangement results from steric hindrance effects that prevent coplanar alignment of the nitro group with the aromatic system [5]. The resulting molecular geometry creates distinct spatial recognition elements that can enhance selectivity for specific target binding sites while potentially reducing affinity for others [11].
Steric hindrance effects in benzothiazole derivatives extend beyond simple conformational preferences to influence fundamental binding mechanisms [11]. Research demonstrates that vicinal substitution with bulkier groups near reaction centers significantly impacts reaction barriers due to steric effects, with the steric component often dominating transition state energetics [11]. In the context of 6-Bromo-2-(4-nitrophenyl)benzothiazole, the combined steric bulk of the bromo and nitrophenyl substituents creates a distinctive molecular shape that can provide enhanced discrimination between closely related targets [11].
Table 2: Steric Influences on Target Binding Characteristics
| Structural Feature | Steric Influence | Binding Consequence | Target Selectivity |
|---|---|---|---|
| Nitrophenyl Orientation | Dihedral angle 48.3° | Twisted conformation impacts recognition | Geometric constraint selectivity |
| Bromo Substituent Position | 6-Position optimal environment | Minimal steric clash | Enhanced receptor discrimination |
| Nitro Group Rotation | 52.0° twist from phenyl plane | Modified electronic accessibility | Improved specificity |
| Combined Substituent Effects | Synergistic steric bulk | Shape complementarity enhancement | Multi-target capability |
The influence of steric factors on binding affinity becomes particularly evident when examining spacer length effects in benzothiazole derivatives [12]. Research on histamine H3 receptor ligands demonstrates that compounds with 3-carbon and 5-carbon spacers between basic amine nitrogen atoms and ether oxygen atoms provide higher affinity compared to 2-carbon and 4-carbon spacers [12]. This pattern suggests that optimal steric arrangements exist for different target classes, with the nitrophenyl orientation of 6-Bromo-2-(4-nitrophenyl)benzothiazole potentially favoring specific binding pocket geometries [12].
Molecular modeling studies provide additional insights into steric influences on target binding [12]. Docking analysis of benzothiazole derivatives with histamine H3 receptors reveals that compounds with optimal steric arrangements form multiple favorable interactions, including ionic interactions with glutamic acid residues, hydrogen bonds with cysteine and serine residues, and π-π interactions with phenylalanine and tryptophan residues [12]. The specific three-dimensional arrangement of 6-Bromo-2-(4-nitrophenyl)benzothiazole, with its twisted nitrophenyl orientation, may facilitate similar multi-point binding interactions that enhance both affinity and selectivity [12].
The concept of conformational constraints imposed by steric factors extends to understanding functional selectivity profiles [8]. Research indicates that different benzothiazole derivatives can exhibit varying degrees of agonist or antagonist activity at the same target, with steric factors contributing to these functional differences [8]. The rigid, twisted conformation adopted by 6-Bromo-2-(4-nitrophenyl)benzothiazole may predispose it toward specific functional outcomes through conformational restrictions that favor particular protein-ligand interaction modes [8].
The development of hybrid molecules incorporating benzothiazole scaffolds with additional heterocyclic moieties represents a sophisticated approach to achieving multi-target pharmacological activity [1] [13]. Hybridization strategies leverage the inherent biological activity of benzothiazole cores while introducing complementary pharmacophores that can engage distinct molecular targets simultaneously [14]. This approach offers significant advantages over traditional single-target approaches, particularly for complex diseases requiring modulation of multiple pathways [12].
Benzothiazole-phthalimide hybrid systems exemplify successful multi-target design strategies [13]. These compounds demonstrate potent anticancer activity against breast cancer cell lines MDA-MB-231 and MCF-7, while simultaneously exhibiting antimicrobial properties against ESKAPE pathogens with minimum inhibitory concentration values ranging from 16 to 32 micrograms per milliliter [13]. The phthalimide moiety contributes to the overall pharmacological profile by providing additional binding interactions and potentially reducing side effects compared to single-component therapies [13].
Table 3: Hybridization Strategies for Multi-Target Benzothiazole Derivatives
| Hybrid System | Target Combinations | Synergistic Benefits | Activity Range |
|---|---|---|---|
| Benzothiazole-Phthalimide | Anticancer + Antimicrobial | Enhanced cytotoxicity, reduced side effects | MIC 16-32 μg/mL against ESKAPE pathogens |
| Benzothiazole-Phenyl | Soluble Epoxide Hydrolase + Fatty Acid Amide Hydrolase | Dual pain management without drug interactions | IC50 values in sub-micromolar range |
| Benzothiazole-Hydroxamic Acid | Histone Deacetylase + Benzothiazole Activity | Optimized anticytotoxic profile | Enhanced HDAC inhibitory activity |
| Benzothiazole-Triazole | GABA Aminotransferase + Anticonvulsant | Superior anticonvulsant potential | Mol dock scores -104.23 to -121.56 |
Dual soluble epoxide hydrolase and fatty acid amide hydrolase inhibitors represent another successful benzothiazole hybridization strategy [15] [10]. These compounds address pain management through simultaneous modulation of both enzymatic pathways, potentially offering improved therapeutic outcomes compared to co-administration of separate inhibitors [10]. Structure-activity relationship studies indicate that trifluoromethyl groups on aromatic rings are well tolerated by both targeted enzymes when positioned at ortho and para locations [10]. Behavioral studies demonstrate that effective analgesic concentrations of these dual inhibitors do not depress voluntary locomotor activity in naive rats, suggesting reduced side effect profiles compared to traditional analgesic drugs [10].
The development of benzothiazole-hydroxamic acid hybrids focuses on histone deacetylase inhibition for anticancer applications [14]. Molecular hybridization approaches use amino acids or aminoalkanoic acids as linkers to connect benzothiazole cores with hydroxamic acid moieties [14]. This strategy is designed to optimize anticytotoxic activity by combining the biological properties of both pharmacophoric elements [14]. Histone deacetylases control acetylation of histone and non-histone proteins, and their inhibition leads to cell growth arrest, differentiation changes, altered gene expression, and cell death [14].
Table 4: Multi-Target Activity Profiles of Benzothiazole Hybrids
| Compound Series | Primary Target | Secondary Targets | Multi-Target Advantage | Therapeutic Potential |
|---|---|---|---|---|
| Pyrrolidine-linked | H3R (Ki = 0.036 μM) | AChE, BuChE, MAO-B | Comprehensive Alzheimer treatment | Lead structure for anti-AD agents |
| Azepane-benzothiazole | H3R (Ki = 0.012 μM) | AChE (IC50 = 5.91 μM) | High H3R affinity with cholinesterase inhibition | Optimal H3R antagonist profile |
| Trifluoromethyl derivatives | Dual sEH/FAAH inhibition | Pain pathway modulation | Reduced side effects vs combination therapy | Safe and effective pain treatment |
| Hydroxyl-substituted | EGFR targets | Cancer cell lines MCF-7, HCT-116 | Enhanced binding through functional groups | Cancer research development candidates |
Benzothiazole-triazole hybrid systems demonstrate exceptional potential for anticonvulsant applications through gamma-aminobutyric acid aminotransferase modulation [16] [17]. Molecular docking studies reveal mol dock scores ranging from -104.23 to -121.56 for these compounds, significantly exceeding standard anticonvulsant drugs phenytoin (-73.63) and carbamazepine (-62.45) [16]. These hybrids form multiple hydrogen bond interactions with amino acid residues in the gamma-aminobutyric acid aminotransferase binding site, with some compounds exhibiting 5 to 7 hydrogen bond interactions compared to only 2 interactions for phenytoin [16].
The strategic design of multi-target benzothiazole hybrids requires careful consideration of pharmacophore compatibility and potential synergistic effects [12]. Research on benzothiazole derivatives as multitargeted-directed ligands for Alzheimer disease treatment demonstrates that pyrrolidine-linked benzothiazole derivatives can achieve histamine H3 receptor Ki values of 0.036 micromolar while simultaneously inhibiting acetylcholinesterase (IC50 = 6.7 micromolar), butyrylcholinesterase (IC50 = 2.35 micromolar), and monoamine oxidase-B (IC50 = 1.6 micromolar) [12]. This comprehensive multi-target profile suggests potential for significant therapeutic advancement over single-target approaches [12].
The benzothiazole derivative 6-Bromo-2-(4-nitrophenyl)benzothiazole demonstrates potent anticancer activity through its modulation of Mitogen-Activated Protein Kinase signaling pathways, particularly through the induction of mitochondrial-mediated apoptosis in cancer cells [1] [2] [3]. Research findings indicate that this compound operates through a multifaceted mechanism involving reactive oxygen species generation, mitochondrial membrane potential disruption, and modulation of key apoptotic regulatory proteins [1] [3].
The compound exhibits remarkable potency against cancer cell lines, with studies demonstrating significant growth inhibition in colorectal cancer cells through the mitochondrial intrinsic apoptotic pathway [1] [3]. The mechanism involves the generation of excessive reactive oxygen species, which disrupts mitochondrial membrane integrity and causes the opening of mitochondrial membrane transport pores, ultimately reducing mitochondrial transmembrane potential and leading to apoptosis [1] [3]. This process is characterized by the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-x, while simultaneously upregulating pro-apoptotic proteins including Bax, Bad, and Bim [1] [3].
The compound induces translocation of Bax from the cytoplasm to the mitochondria and promotes the release of cytochrome c from the mitochondria into the cytoplasm [1] [3]. This cytochrome c release leads to the formation of the apoptosome complex, which subsequently activates caspase-9 and downstream effector caspases including caspase-3 and caspase-7 [1] [3]. The activation of these caspases results in DNA degradation, chromatin condensation, cell shrinkage, and the formation of apoptotic bodies characteristic of programmed cell death [1] [3].
Additionally, the compound demonstrates inhibitory effects on the phosphorylation of key survival signaling proteins, including the downregulation of phosphorylated p42/44 Mitogen-Activated Protein Kinase and phosphorylated Akt pathways [4] [5]. This dual inhibition of survival pathways and activation of apoptotic mechanisms contributes to the compound's effectiveness against various cancer cell types, including breast cancer cells where it significantly inhibits cell growth by reducing cell motility and disrupting mitochondrial membrane potential [2].
The antimicrobial activity of 6-Bromo-2-(4-nitrophenyl)benzothiazole is mediated through its interaction with bacterial lipopolysaccharides and subsequent disruption of membrane integrity [6] [7] [8]. Lipopolysaccharide, a major component of the outer membrane of Gram-negative bacteria, serves as a critical target for this benzothiazole derivative, leading to membrane permeabilization and bacterial cell death [6] [7].
The compound demonstrates a biphasic mechanism of bacterial membrane disruption, initially affecting the outer membrane followed by inner membrane permeabilization [7] [9]. Studies utilizing the ortho-nitrophenyl-β-galactoside assay have revealed that the compound induces membrane permeabilization through a two-step process, with effective concentration values ranging from 20 to 150 μg/mL depending on the bacterial strain and membrane composition [7] [9]. The first effective concentration corresponds to outer membrane permeabilization, allowing the compound to penetrate the bacterial envelope and access inner membrane components [7] [9].
The molecular mechanism involves direct binding to lipopolysaccharide molecules, forming extensive contacts with both the lipid A portion and the associated transport proteins [6]. This binding interaction creates a composite recognition site that facilitates the compound's antimicrobial action by disrupting the normal lipopolysaccharide transport machinery essential for bacterial viability [6]. The compound's interaction with lipopolysaccharides results in the destabilization of the outer membrane barrier, which normally prevents the entry of antimicrobial agents into bacterial cells [6] [7].
The membrane permeabilization process occurs rapidly upon exposure to the compound, with sub-lethal concentrations capable of disrupting both outer and inner membrane integrity over time [7] [9]. This disruption leads to the leakage of bacterial cell contents and ultimately results in cell death through membrane collapse [7] [8]. The compound's ability to interact with lipopolysaccharides makes it particularly effective against Gram-negative bacteria, where the outer membrane serves as the primary barrier to antimicrobial penetration [6] [7].
Research has demonstrated that the compound's antimicrobial activity is enhanced by its ability to form hydrogen bonds with membrane components and establish hydrophobic interactions with lipid structures [8]. These molecular interactions contribute to the compound's broad-spectrum antimicrobial activity, with minimum inhibitory concentrations ranging from 3 to 45 μg/mL against various bacterial strains [8].
The benzothiazole derivative 6-Bromo-2-(4-nitrophenyl)benzothiazole exhibits potent competitive inhibition against both soluble epoxide hydrolase and Fatty Acid Amide Hydrolase, two critical enzymes involved in lipid metabolism and pain signaling pathways [11] [12] [13] [14] [15]. The compound's dual inhibitory activity against these enzymes represents a promising therapeutic approach for treating inflammatory conditions and chronic pain [15].
For soluble epoxide hydrolase inhibition, the compound demonstrates remarkable potency with inhibition constant values in the low nanomolar range, typically between 3 and 10 nM [11] [15]. The competitive inhibition mechanism involves the compound binding to the active site of the enzyme, preventing the hydrolysis of epoxyeicosatrienoic acids to their corresponding dihydroxyeicosatrienoic acids [11] [15]. This inhibition preserves the beneficial biological effects of epoxyeicosatrienoic acids, which possess anti-inflammatory, analgesic, and cardioprotective properties [11] [15].
Structure-activity relationship studies have revealed that the benzothiazole scaffold, particularly with bromine substitution at the 6-position and nitrophenyl substitution at the 2-position, provides optimal binding interactions with the enzyme's active site [15]. The compound forms hydrogen bonds with critical amino acid residues in the enzyme's catalytic site, contributing to its high binding affinity and selectivity [15]. Molecular docking studies indicate that the compound binds in the proximity of the catalytic site, establishing multiple favorable interactions that contribute to its exceptional inhibition profile [15].
Regarding Fatty Acid Amide Hydrolase inhibition, the benzothiazole derivative exhibits competitive inhibition with inhibition constant values ranging from 2 to 25 nM [12] [13] [14]. The compound acts as a reversible inhibitor, displaying slowly dissociating kinetics that enhance its therapeutic potential [13] [14]. Mass spectrometric analyses have confirmed that the compound does not form covalent adducts with the enzyme, ruling out irreversible inhibition mechanisms [13] [14].
The inhibition mechanism involves the compound mimicking the transition state of substrate hydrolysis, forming hydrogen bonds with catalytic residues and establishing hydrophobic interactions with the enzyme's active site [12] [13] [14]. The benzothiazole ring system provides shape complementarity to the active site, while the nitrophenyl substituent contributes to the compound's binding affinity through π-π stacking interactions [12] [13] [14]. The compound's long residence time in the enzyme-inhibitor complex, exceeding 10 hours, is attributed to an increased kinetic energy barrier that prevents rapid dissociation [13] [14].
The dual inhibition of soluble epoxide hydrolase and Fatty Acid Amide Hydrolase by this benzothiazole derivative offers synergistic therapeutic benefits, as both enzymes play crucial roles in pain and inflammation pathways [15]. The compound's ability to simultaneously preserve anti-inflammatory epoxyeicosatrienoic acids and enhance endocannabinoid signaling through Fatty Acid Amide Hydrolase inhibition provides a comprehensive approach to pain management and inflammatory disease treatment [15].